molecular formula C13H28O3 B14549193 2-Methyloxirane;octan-1-ol;oxirane CAS No. 61827-84-7

2-Methyloxirane;octan-1-ol;oxirane

Cat. No.: B14549193
CAS No.: 61827-84-7
M. Wt: 232.36 g/mol
InChI Key: DQCBTPTZYIQPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloxirane; octan-1-ol; oxirane is a compound with the molecular formula C13H28O3. It is a combination of three distinct chemical entities: 2-methyloxirane, octan-1-ol, and oxirane. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyloxirane; octan-1-ol; oxirane involves the reaction of 2-methyloxirane with octan-1-ol and oxirane. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product. Common catalysts used in this synthesis include acids or bases, which facilitate the opening of the oxirane ring and subsequent reaction with octan-1-ol.

Industrial Production Methods

In industrial settings, the production of 2-methyloxirane; octan-1-ol; oxirane is carried out using large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves the careful control of temperature, pressure, and reaction time to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxirane; octan-1-ol; oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The oxirane ring can undergo substitution reactions with nucleophiles, leading to the formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while reduction can yield alcohols. Substitution reactions can result in a variety of substituted products.

Scientific Research Applications

2-Methyloxirane; octan-1-ol; oxirane has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyloxirane; octan-1-ol; oxirane involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethylene oxide: Similar in structure but lacks the methyl group present in 2-methyloxirane.

    Propylene oxide: Similar but with different alkyl groups attached to the oxirane ring.

    Octanol: Similar in having an alcohol group but lacks the oxirane ring.

Uniqueness

2-Methyloxirane; octan-1-ol; oxirane is unique due to its combination of an oxirane ring and an octan-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

61827-84-7

Molecular Formula

C13H28O3

Molecular Weight

232.36 g/mol

IUPAC Name

2-methyloxirane;octan-1-ol;oxirane

InChI

InChI=1S/C8H18O.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9;1-3-2-4-3;1-2-3-1/h9H,2-8H2,1H3;3H,2H2,1H3;1-2H2

InChI Key

DQCBTPTZYIQPQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO.CC1CO1.C1CO1

Related CAS

61827-84-7
37311-02-7
113609-84-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.